molecular formula C16H18N4O2 B2634467 2-Methyl-4-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097898-31-0

2-Methyl-4-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No. B2634467
CAS RN: 2097898-31-0
M. Wt: 298.346
InChI Key: YPLUNVZWFALDFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound might involve complex organic reactions. For instance, the catalytic protodeboronation of pinacol boronic esters is a method used in organic synthesis . Another method involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a pyrrolidine ring and a pyrimidine ring. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

Most of the reactions of this compound are centered on the methyl group. For example, the principal use of 2-picoline is as a precursor of 2-vinylpyridine. The conversion is achieved by condensation with formaldehyde .

Scientific Research Applications

Synthesis and Biological Activity

  • Pyrimidine derivatives have been synthesized and studied for their potential as chemotherapeutic agents, particularly against leukaemia. For instance, a study synthesized unique pyrimidine scaffolds with significant in vitro anticancer activities against a full panel of NCI 60 cell lines, highlighting their potential as anticancer agents (Pandya, Dholaria, & Kapadiya, 2020).

Catalytic and Antitumor Activities

  • Coordination complexes based on pyrimidine derivatives have been synthesized and characterized, demonstrating catalytic properties and antitumor activity. For example, a complex exhibited significant catalytic performance in the decolorization of methyl blue and oxidation of benzyl alcohol to benzaldehyde, as well as antitumor activity against HepG2 cells (Lu et al., 2015).

Nonlinear Optical Properties

  • Pyrimidine derivatives have been studied for their nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Research into the electronic structure and NLO properties of thiopyrimidine derivatives, for example, indicates their potential for high-tech applications in the field of optoelectronics (Hussain et al., 2020).

properties

IUPAC Name

(2-methylpyridin-3-yl)-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-11-14(4-3-7-17-11)16(21)20-9-6-13(10-20)22-15-5-8-18-12(2)19-15/h3-5,7-8,13H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLUNVZWFALDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC(=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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